Methyl 2,4-dimethyl-6-sulfanylpyrimidine-5-carboxylate
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Overview
Description
Methyl 2,4-dimethyl-6-sulfanylpyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine ring substituted with methyl and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-dimethyl-6-sulfanylpyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid with a thiol reagent in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then esterified using methanol to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4-dimethyl-6-sulfanylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,4-dimethyl-6-sulfanylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2,4-dimethyl-6-sulfanylpyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function.
Comparison with Similar Compounds
Methyl 2,4-dimethylpyrimidine-5-carboxylate: Lacks the sulfanyl group, which may result in different reactivity and biological activity.
2,4-Dimethyl-6-sulfanylpyrimidine:
Uniqueness: Methyl 2,4-dimethyl-6-sulfanylpyrimidine-5-carboxylate is unique due to the presence of both methyl and sulfanyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2,6-dimethyl-4-sulfanylidene-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-4-6(8(11)12-3)7(13)10-5(2)9-4/h1-3H3,(H,9,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQAZKCDGQTMKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N=C(N1)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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